1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
CAS No.: 80840-09-1
VCID: VC0016661
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is identified as an endogenous metabolite . A study indicates that a specific imprinted polymer, P-1, exhibits an affinity for this compound . The chemical formula for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is C12H14N2O4 . Another similar chemical compound is 1,2,3,4-Butanetetrol, also known as Threitol, L- or l-Threitol or L-1,2,3,4-Butanetetraol, with the formula C4H10O4 and a molecular weight of 122.1198 . Additionally, a chemical genus of 1,4-diphenyl-3-hydroxyalkyl-2-azetidinones is related to the treatment of hypercholesterolemia and other disorders . |
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CAS No. | 80840-09-1 |
Product Name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol |
Molecular Formula | C12H14N2O4 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2 |
Standard InChIKey | JNOHSLKLTQNYAD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Synonyms | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol; NSC 90835; |
PubChem Compound | 260008 |
Last Modified | Sep 14 2023 |
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